4-benzyl-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride
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Description
4-benzyl-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C26H27ClFN3OS and its molecular weight is 484.03. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
A study focusing on benzothiazole derivatives investigated their effectiveness as corrosion inhibitors for carbon steel in acidic environments. The research showed that these compounds could offer substantial protection against corrosion, attributed to their ability to adsorb onto metal surfaces. This property is significant for extending the lifespan of metal components in industrial applications (Hu et al., 2016).
Antimicrobial and Anti-Inflammatory Properties
Another area of interest is the synthesis and evaluation of benzothiazole-based compounds for antimicrobial and anti-inflammatory applications. For instance, some studies synthesized new compounds with benzothiazole moieties and tested them for antimicrobial activity, showing promising results against various bacterial and fungal strains (Jagtap et al., 2010). Moreover, certain derivatives were found to have anti-inflammatory effects, highlighting the potential for developing new therapeutic agents (Abu‐Hashem et al., 2020).
Antitumor Evaluation
Research on the antitumor activity of benzothiazole derivatives revealed that some compounds exhibited cytotoxic activities against various human cancer cell lines. These findings suggest the potential for these compounds in cancer treatment strategies, particularly as part of targeted therapy approaches (Racané et al., 2006).
Fluorescence Sensing
Benzothiazole derivatives have also been explored for their use in fluorescence sensing, with studies indicating their ability to detect metal ions like Al^3+ and Zn^2+. This application is crucial for environmental monitoring and biomedical imaging, where sensitive and selective detection methods are required (Suman et al., 2019).
Synthesis of Diverse Heterocycles
Finally, benzothiazole-based compounds have served as key intermediates in the synthesis of a wide range of heterocyclic compounds, which are valuable in medicinal chemistry for developing new drugs. These studies demonstrate the versatility of benzothiazole derivatives in synthesizing novel molecules with potential pharmaceutical applications (Darweesh et al., 2016).
properties
IUPAC Name |
4-benzyl-N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN3OS.ClH/c1-29(2)15-6-16-30(26-28-23-14-13-22(27)18-24(23)32-26)25(31)21-11-9-20(10-12-21)17-19-7-4-3-5-8-19;/h3-5,7-14,18H,6,15-17H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOJTWDSGWDBON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=C(C=C3)CC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.